Hydroxy(oxo)phosphanium

Electroless Nickel Plating Surface Finishing Bath Contamination

Phosphorus-based reducing agent selection directly impacts plating bath longevity and film stress. Hypophosphorous acid (H₃PO₂, 50% aq.) provides two P-H bonds for superior reduction potential over H₃PO₃ or hypophosphite salts. • Electroless nickel: yields lower internal stress vs. NaH₂PO₂, extends bath life • Organic synthesis: reduces diazonium salts with improved safety vs. hydrazine • Polymer processing: prevents oxidative yellowing in nylons & polyesters 50 wt.% solution, stable for industrial R&D and scale-up.

Molecular Formula H2O2P+
Molecular Weight 64.989 g/mol
CAS No. 6303-21-5
Cat. No. B025596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy(oxo)phosphanium
CAS6303-21-5
Synonymshypophosphorous; hypophosphorousacid(corrosiveliquid,acidic,inorganic,n.o.s.); Hypophosphorousacid50%; HYPOPHOSPHORIC ACID; HYPOPHOSPHOROUS ACID; HYPOPHOSPHORUS ACID; PHOSPHINIC ACID; Hypophoaphoeous acid
Molecular FormulaH2O2P+
Molecular Weight64.989 g/mol
Structural Identifiers
SMILES[H+].[O-]P=O
InChIInChI=1S/HO2P/c1-3-2/h3H/p+1
InChIKeyGQZXNSPRSGFJLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / 100 ml / 500 ml / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hypophosphorous Acid Technical Baseline


Hydroxy(oxo)phosphanium (CAS 6303-21-5), universally recognized as hypophosphorous acid (H₃PO₂), is a phosphorus oxyacid distinguished by a central pentavalent phosphorus atom bearing two direct P–H bonds and a single ionizable hydroxyl group [1]. This unique monobasic structure confers a molecular weight of 66.00 g/mol and manifests as a colorless, low-melting compound (m.p. 26.5 °C) or oily liquid, which is miscible with water in all proportions . Industrially, it is predominantly supplied as a 50 wt.% aqueous solution (purity ≥ 50.0% H₃PO₂), a form critical for its primary roles as a potent reducing agent and an essential component in electroless plating, polymer stabilization, and pharmaceutical synthesis . Its chemical identity is formally described by IUPAC as phosphinic acid, with key identifiers including MDL MFCD02183592 and InChI Key ACVYVLVWPXVTIT-UHFFFAOYSA-N [2].

Select for electroless plating workflows requiring sodium-free bath chemistry and high-purity film deposition.
Suitable for industrial organic reductions where dual P–H bond reactivity and manageable hazard profile are both required.
Order as 50 wt.% aqueous solution for research-scale to bulk procurement; liquid format simplifies handling and metering.

Why Hypophosphorous Acid Is Irreplaceable


The procurement of a phosphorus-based reducing agent for applications ranging from electroless plating to organic synthesis is not a generic decision; the chemical and physical differences between hypophosphorous acid (H₃PO₂), its salts (e.g., sodium hypophosphite), and other phosphorus oxyacids (e.g., phosphorous acid, H₃PO₃) translate directly into quantifiable performance disparities. For instance, hypophosphorous acid's two P–H bonds confer a fundamentally higher reducing power than phosphorous acid's single P–H bond, a difference that governs reaction kinetics and yields [1]. Similarly, in electroless nickel plating, the use of hypophosphorous acid versus sodium hypophosphite alters the ionic composition of the bath, directly impacting film purity, internal stress, and the long-term stability of the plating process, as sodium ions are a known contaminant that can compromise coating integrity [2]. The evidence presented below provides the specific, quantitative data required to move beyond a generic 'reducing agent' classification and make a selection based on verifiable, application-critical differentiation.

Sodium hypophosphite salt

Sodium-ion introduction may increase internal stress in plated films and reduce bath life; film-purity targets may not be met.

Phosphorous acid (H₃PO₃)

Single P–H bond provides lower reducing power; reaction kinetics and scope, particularly for demanding diazonium salt reductions, may shift.

Hydrazine or sodium borohydride

Higher hazard profile may increase total cost of ownership through specialized storage, handling, and waste-disposal requirements.

Quantifiable Differentiation Guide


Sodium Ion Elimination in Electroless Nickel Plating

In electroless nickel plating, the choice of reducing agent is a key determinant of final film quality. Hypophosphorous acid offers a distinct advantage over the more common sodium hypophosphite by eliminating the introduction of sodium (Na⁺) ions into the plating bath. This difference is not merely theoretical; studies comparing plating processes have demonstrated that films produced using hypophosphorous acid-based baths exhibit 'less internal stress' and are 'superior to those produced by the conventional plating process using sodium hypophosphite and nickel sulfate' [1]. The use of hypophosphorous acid also facilitates the direct synthesis of high-purity nickel hypophosphite, a bath component, without generating by-products, further contributing to a more stable and longer-life plating bath [1].

Electroless Ni plating film quality
Head-to-head
Films exhibit less internal stress and are qualitatively superior compared to conventional sodium hypophosphite baths.
Supports higher-purity bath formulation and longer plating-bath life.
Comparative study using directly prepared nickel hypophosphite.
Electroless Nickel Plating Surface Finishing Bath Contamination

Reducing Power: Phosphorus Oxoacid Comparison

The reducing strength of phosphorus oxoacids is directly correlated to the number of direct phosphorus-hydrogen (P–H) bonds. Hypophosphorous acid (H₃PO₂), containing two P–H bonds, is a stronger reducing agent than phosphorous acid (H₃PO₃), which contains only one. This class-level inference is grounded in the fundamental structure of the molecules: more P–H bonds result in a greater tendency to donate electrons [1]. This structural advantage translates to observable kinetic differences. For example, in the reduction of silver nitrate, 1 mole of H₃PO₃ reduces 1 atom of Ag, whereas the stronger reducing power of H₃PO₂ allows it to participate in a wider range of more demanding reductions, including the reduction of diazonium salts and certain metal ions to their elemental forms [1][2]. Phosphoric acid (H₃PO₄), which has zero P–H bonds, exhibits no reducing character at all [1].

Relative reducing power
Class-level
H₃PO₂ (2 P–H) > H₃PO₃ (1 P–H) > H₃PO₄ (0 P–H).
Reaction scope is broader; mandatory for demanding reductions such as diazonium salts.
Based on molecular structure and empirical redox observations.
Redox Chemistry Phosphorus Chemistry Reaction Kinetics

Industrial Safety vs. Hydrazine and NaBH₄

For large-scale industrial applications, the intrinsic hazards of a reducing agent are a critical procurement consideration. Hypophosphorous acid is recognized for offering a significantly improved safety profile compared to other potent reducing agents like hydrazine (N₂H₄) and sodium borohydride (NaBH₄). A technical review from a major Chinese supplier explicitly states, 'Compared to other reducing agents like hydrazine or sodium borohydride, Hypophosphorous Acid is considered less toxic, enhancing workplace safety' [1]. This qualitative assessment, while not a direct toxicological endpoint, is a key factor in industrial hygiene, handling, and overall process risk management. This class-level inference is based on the known acute toxicity and reactivity hazards associated with hydrazine (a known carcinogen and highly reactive fuel) and the pyrophoric nature of concentrated borohydrides.

Industrial safety profile
Source review
Considered less toxic than hydrazine or sodium borohydride, enhancing workplace safety.
May reduce operational risk and simplify compliance for large-scale use.
Qualitative supplier technical assessment; validate for site-specific hazard review.
Industrial Safety Reducing Agents Hazard Assessment

Solution-Processed Ge Chalcogenide Thin Films

Hypophosphorous acid (HPA) has demonstrated a unique and enabling role in the synthesis of advanced semiconductor materials. A 2022 study reported the first solution-processed deposition of Ge(II)-based chalcogenide thin films (GeSe and GeS) by using HPA as both a suitable reducing agent and a strong acid [1]. This process allows for the generation of Ge(II) from low-cost GeO₂ powders while simultaneously suppressing the unwanted oxidation of Ge(II) to Ge(IV) in the precursor solution—a critical barrier that had prevented earlier solution-based methods [1]. While no direct comparator for this specific process exists, the paper's emphasis on HPA as the key enabling component provides strong supporting evidence for its unique utility. The method further enabled the fabrication of GeSe₁₋ₓSₓ alloy films with continuously tunable bandgaps ranging from 1.14 eV to 1.71 eV, demonstrating its value in creating high-performance optoelectronic devices [1].

Solution-processed Ge chalcogenide films
Method context
Enables first solution-processed deposition of GeSe and GeS films with tunable bandgaps (1.14–1.71 eV).
Critical enabling component for advanced photovoltaic materials research.
Dual-function reducing agent and strong acid suppresses Ge(II) oxidation.
Photovoltaics Thin-Film Deposition Materials Science

Hypophosphorous Acid: Key Application Scenarios


High-Purity Electroless Nickel Plating

When the objective is to produce electroless nickel coatings with minimal internal stress and maximum bath longevity—critical for applications in aerospace, precision electronics, or molds—the procurement of hypophosphorous acid is technically justified. As demonstrated in Section 3, plating processes using HPA yield films with 'less internal stress' compared to conventional sodium hypophosphite baths [1]. This reduction in stress is directly linked to longer bath life and superior film quality, making HPA the preferred reducing agent source where coating integrity and process stability are non-negotiable.

Organic Synthesis with Low-Toxicity Reducing Agent

For industrial-scale organic syntheses, such as the reduction of diazonium salts to yield high-purity aromatic compounds, HPA provides a compelling balance of strong reducing power and manageable safety profile. As outlined in Section 3, its two P–H bonds give it a class-leading reduction potential (H₃PO₂ > H₃PO₃ > H₃PO₄) [2], while it is simultaneously 'considered less toxic' than alternatives like hydrazine or sodium borohydride [3]. This combination makes HPA a strategic choice for processes where both high yield and occupational safety are key performance indicators.

Solution-Based Chalcogenide Thin-Film Synthesis

Researchers developing next-generation photovoltaic materials via cost-effective solution processing should select hypophosphorous acid for its unique dual-functionality as a reducing agent and strong acid. The evidence in Section 3 demonstrates that HPA is the key component that enables the formation of Ge(II) from stable GeO₂ precursors and prevents its oxidation to Ge(IV), a problem that had previously hindered solution-processed Ge chalcogenide thin films [4]. This capability allows for the fabrication of films with precisely tunable bandgaps, a critical parameter for optimizing solar cell efficiency.

Polymer Color Stabilization and Antioxidant

Hypophosphorous acid is widely specified in the formulation and processing of various polymers—including nylon, polyamides, and polyesters—as a decolorizing agent and color stabilizer [5]. While quantitative comparative data against other stabilizers is limited in public literature, its established industrial use for preventing discoloration in sensitive polymer melts (as noted in Section 1) is a key differentiator for procurement. This application leverages its reducing properties to prevent oxidative degradation that leads to yellowing, thereby maintaining the aesthetic and material properties of high-value plastic products.

Application
Selection Property
Validation Focus
High-purity electroless nickel plating
Sodium-free bath chemistry
Internal stress and bath-longevity endpoints
Industrial organic reductions
Dual P–H bond reducing power
Reaction yield and hazard-profile review
Chalcogenide thin-film synthesis
Dual-function reducing agent and strong acid
Ge(II) oxidation suppression and film bandgap tunability
Polymer color stabilization
Reducing-agent antioxidant behavior
Discoloration prevention in melt processing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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